molecular formula C5H8BrN3 B14020255 2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine CAS No. 1547905-03-2

2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine

Cat. No.: B14020255
CAS No.: 1547905-03-2
M. Wt: 190.04 g/mol
InChI Key: JMZMMNDAOJVNFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine is a brominated pyrazole derivative with an ethanamine side chain. Pyrazoles are heterocyclic aromatic compounds featuring two adjacent nitrogen atoms, and their derivatives are widely studied for pharmaceutical and agrochemical applications due to their bioactivity and structural versatility . The ethanamine moiety may contribute to solubility and interaction with biological targets, such as neurotransmitter receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine typically involves the bromination of a pyrazole precursor followed by the introduction of the ethylamine group. One common method involves the following steps:

    Bromination: The pyrazole ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane (DCM) or acetonitrile.

    Amination: The brominated pyrazole is then reacted with ethylamine under basic conditions, often using a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or thiourea can be used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 2-(5-azido-1H-pyrazol-1-YL)ethan-1-amine, while oxidation with hydrogen peroxide could yield 2-(5-bromo-1H-pyrazol-1-yl)ethan-1-ol.

Scientific Research Applications

2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used in studies to investigate its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and ethylamine group can interact with the target site through various non-covalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Properties

Below is a comparative table of key structural analogues, highlighting molecular differences and applications:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine C₅H₉BrN₄ 203.05 (calc) 5-Bromo, ethanamine Potential CNS activity; intermediate in drug synthesis
2-(1-Phenyl-1H-pyrazol-5-yl)ethan-1-amine C₁₁H₁₃N₃ 187.24 Phenyl at 1-position, ethanamine Research chemical; possible serotonin receptor ligand
4-Bromo-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine C₈H₁₄BrN₃ 244.12 4-Bromo, branched alkyl Chemical intermediate for agrochemicals
1-Ethyl-1H-pyrazol-5-amine C₅H₉N₃ 111.15 Ethyl at 1-position, amine at C5 Building block in organic synthesis
3-(2-Bromo-5-fluorophenyl)-1H-pyrazol-5-amine C₉H₇BrFN₃ 272.08 Bromo-fluorophenyl, amine at C5 Potential kinase inhibitor

Physicochemical Properties

  • Solubility: The ethanamine group in the target compound likely improves aqueous solubility compared to non-polar analogues like 4-bromo-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine (), which contains a thiophene moiety.
  • Crystallinity : SHELX refinement data () suggest brominated pyrazoles form stable crystalline structures, aiding in X-ray diffraction studies for drug design.

Biological Activity

2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C5H8BrN3C_5H_8BrN_3. The presence of the bromine atom on the pyrazole ring contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromine atom and the ethanamine group facilitate hydrogen bonding and other interactions that can modulate the activity of these target molecules. The exact pathways involved depend on the specific biological context in which the compound is applied .

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, pyrazole derivatives have been shown to inhibit phosphatidylinositol-3-kinase (PI3K), a crucial enzyme in cancer cell metabolism and growth. Inhibiting PI3K can lead to reduced tumor growth and improved outcomes in cancer treatment .

Anti-inflammatory Properties

Studies suggest that pyrazole derivatives can also exhibit anti-inflammatory effects. Compounds within this class have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. For example, certain pyrazole derivatives have shown comparable anti-inflammatory activity to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

This compound and its analogs have demonstrated antimicrobial properties against various bacterial strains. In vitro studies have reported effective inhibition against pathogens such as E. coli and Staphylococcus aureus, suggesting potential applications in treating infections .

Case Study 1: Antitumor Efficacy

A study investigated a series of pyrazole derivatives, including this compound, for their efficacy against human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability, with IC50 values comparable to existing chemotherapeutic agents .

Case Study 2: Anti-inflammatory Effects

In another study, the anti-inflammatory potential of various pyrazole derivatives was assessed using carrageenan-induced edema models in mice. The results showed that certain compounds exhibited significant reductions in inflammation, similar to indomethacin, a standard anti-inflammatory drug .

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (µM)Activity Type
This compoundC5H8BrN3TBDAntitumor, Anti-inflammatory
PhenylbutazoneC19H20N2O2TBDAnti-inflammatory
ErlotinibC18H21N7O30.07Antitumor

Properties

CAS No.

1547905-03-2

Molecular Formula

C5H8BrN3

Molecular Weight

190.04 g/mol

IUPAC Name

2-(5-bromopyrazol-1-yl)ethanamine

InChI

InChI=1S/C5H8BrN3/c6-5-1-3-8-9(5)4-2-7/h1,3H,2,4,7H2

InChI Key

JMZMMNDAOJVNFO-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)CCN)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.